An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique conformational properties and synthetic accessibility have made it a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive overview of a specific, yet underexplored derivative: 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde . As a Senior Application Scientist, this document aims to furnish researchers and drug development professionals with a predictive and methodological framework for the synthesis, characterization, and potential applications of this versatile building block. While specific experimental data for this compound is limited in the public domain, this guide leverages established chemical principles and data from closely related analogs to provide a robust starting point for investigation.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde.
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| CAS Number | 1071063-42-7 | [3][4] |
| Appearance | Predicted: Yellow to brown solid or semi-solid | [4] |
| Purity | >97% (commercially available) | [3][4] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | - |
| Storage | Controlled room temperature. | [4] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 9.9-10.1 (s, 1H, CHO), 7.8-8.0 (d, 1H, Ar-H), 7.3-7.5 (d, 1H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 2.6-2.8 (t, 2H, CH₂), 1.8-2.0 (m, 4H, CH₂) | Based on data for 5,6,7,8-tetrahydroquinoline[5][6] and typical aldehyde shifts |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (CHO), 155-160 (C-Ar), 145-150 (C-Ar), 130-135 (C-Ar), 120-125 (C-Ar), 115-120 (C-Ar), 30-35 (CH₂), 25-30 (CH₂), 20-25 (CH₂), 20-25 (CH₂) | Based on data for 5,6,7,8-tetrahydroquinoline[5][6] and typical aldehyde shifts |
| Predicted IR (KBr, cm⁻¹) | 3000-2800 (C-H), 1700-1680 (C=O, aldehyde), 1600-1450 (C=C, aromatic) | - |
| Predicted Mass Spectrum (EI) | m/z 161 (M⁺), 160 (M-H)⁺, 132 (M-CHO)⁺ | Based on fragmentation patterns of similar compounds[7] |
Rationale for Predicted Spectroscopic Data: The predicted NMR and IR data are extrapolated from the known spectra of the parent 5,6,7,8-tetrahydroquinoline.[5][6][7][8][9] The introduction of a carbaldehyde group at the 2-position is expected to induce a downfield shift in the signals of the adjacent aromatic protons and carbons due to its electron-withdrawing nature. The aldehyde proton itself is anticipated to appear as a singlet in the characteristic downfield region of the ¹H NMR spectrum. The C=O stretch of the aldehyde will be a prominent feature in the IR spectrum.
Synthesis Strategies
Strategy 1: Oxidation of 2-Methyl-5,6,7,8-tetrahydroquinoline
This approach is predicated on the availability of the corresponding 2-methyl precursor, which can be synthesized via established methods such as the Doebner-von Miller reaction followed by hydrogenation.[10] The subsequent oxidation of the methyl group to an aldehyde is a common transformation in organic synthesis.
Caption: Oxidation of the 2-methyl precursor.
Experimental Protocol (Representative):
-
Reactant Preparation: To a solution of 2-methyl-5,6,7,8-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for this transformation, typically used in slight excess (1.1-1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired aldehyde.
Causality Behind Experimental Choices: The choice of a selective oxidizing agent like SeO₂ is crucial to prevent over-oxidation to the carboxylic acid. The reaction temperature and time are critical parameters that need to be optimized to maximize yield and minimize side product formation.
Strategy 2: Formylation of 5,6,7,8-tetrahydroquinoline
Direct formylation of the tetrahydroquinoline ring offers an alternative route. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[11]
Caption: Vilsmeier-Haack formylation route.
Experimental Protocol (Representative):
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: To the pre-formed Vilsmeier reagent, add 5,6,7,8-tetrahydroquinoline (1 equivalent) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is based on well-established Vilsmeier-Haack reaction conditions that have been successfully applied to a wide range of heterocyclic compounds. The self-validating nature of this protocol lies in the characteristic color changes during the reaction and the straightforward purification of the crystalline product.
Predicted Reactivity and Synthetic Utility
The aldehyde functionality of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde makes it a valuable intermediate for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[12][13][14][15]
Caption: Wittig olefination of the aldehyde.
Experimental Protocol (General):
-
Ylide Generation: In an inert atmosphere, suspend the appropriate phosphonium salt in an anhydrous solvent like THF. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde in the same anhydrous solvent dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.[10]
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an active methylene compound.[16][17][18][19][20]
Caption: Knoevenagel condensation with an active methylene compound.
Experimental Protocol (General):
-
Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in equimolar amounts.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[21][22][23] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities, which are common in bioactive molecules.
Caption: Reductive amination to form a secondary amine.
Experimental Protocol (General):
-
Imine Formation: Dissolve 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Work-up and Purification: Continue stirring at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amine can be purified by column chromatography.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 5,6,7,8-tetrahydroquinoline nucleus is a well-established pharmacophore found in a wide range of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][24][25][26][27][28] The introduction of a reactive carbaldehyde group at the 2-position of this scaffold opens up numerous avenues for the synthesis of novel derivatives with potentially enhanced or novel biological activities.
-
Anticancer Agents: The tetrahydroquinoline core has been incorporated into molecules with potent anticancer activity.[24] The aldehyde functionality can be used as a handle to introduce various side chains or to construct more complex heterocyclic systems that may interact with key cancer targets.
-
Antimicrobial Agents: Derivatives of tetrahydroquinoline have shown promising antimicrobial properties. The aldehyde can be converted into imines (Schiff bases) or other functional groups known to contribute to antimicrobial activity.
-
CNS-Active Agents: The rigid, partially saturated structure of the tetrahydroquinoline scaffold is often found in compounds targeting the central nervous system. The aldehyde can be elaborated to introduce functionalities that can modulate properties like blood-brain barrier penetration and receptor binding.
-
Chemical Probes and Ligands: The aldehyde group can be used to attach fluorescent tags, biotin labels, or affinity matrices, making 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde a useful tool for chemical biology and target identification studies.
Conclusion
5,6,7,8-Tetrahydroquinoline-2-carbaldehyde represents a promising yet underutilized building block in medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential reactivity based on established chemical principles. By offering detailed, albeit representative, experimental protocols and a clear rationale for the proposed synthetic strategies, this document aims to empower researchers to confidently incorporate this versatile molecule into their research and development programs. The synthetic handles provided by the aldehyde functionality, coupled with the inherent biological relevance of the tetrahydroquinoline scaffold, make this compound a valuable starting point for the discovery of novel therapeutic agents and chemical probes.
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